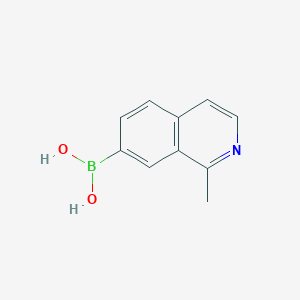![molecular formula C10H14O3 B13701520 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-oxatricyclo[43113,8]undecan-5-one is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one typically involves the reaction of hydroxyadamantanone with a peroxy aliphatic carboxylic acid. The hydroxyl group in hydroxyadamantanone is bonded to the bridgehead position of the adamantane ring. This reaction yields the desired compound with the hydroxyl group bonded to the bridgehead position of the 4-oxatricyclo[4.3.1.13,8]undecane ring .
Industrial Production Methods
Industrial production methods focus on optimizing yield and efficiency. One method involves reacting hydroxyadamantanone with peracetic acid or equilibrium formic acid. this method has challenges, such as the acetylation of the hydroxyl group and temperature control issues . An improved method involves using specific peracids to achieve higher yields and better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methacrylate esters, which have significant industrial applications .
Scientific Research Applications
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one has numerous scientific research applications:
Chemistry: Used as a raw material for functional polymers, such as photosensitive resins.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agricultural chemicals, and other specialized materials
Mechanism of Action
The mechanism by which 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Hydroxyadamantanone: A precursor in the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Methacrylate Esters: Derivatives formed from the compound with significant industrial applications.
Uniqueness
This compound is unique due to its tricyclic structure and the presence of a hydroxyl group at a specific position. This uniqueness contributes to its versatile chemical properties and wide range of applications .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2 |
InChI Key |
DVBXJJBQWMKSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C(C2)OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


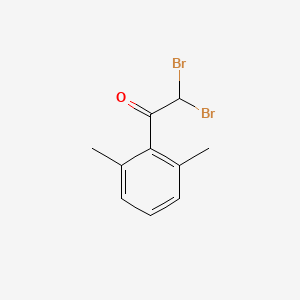
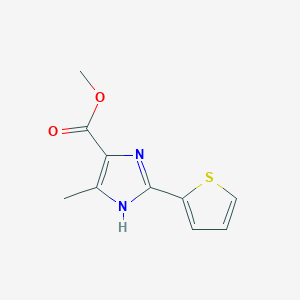
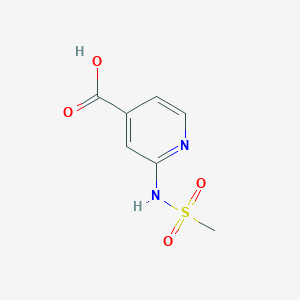
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
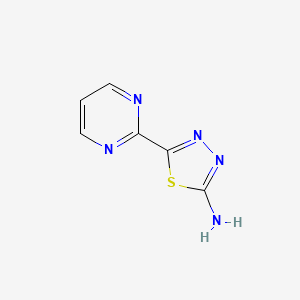
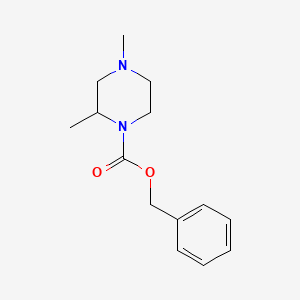
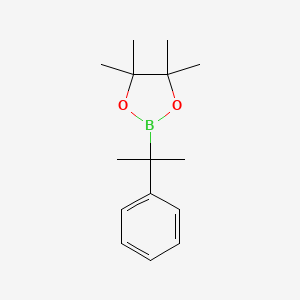

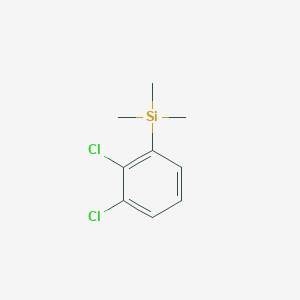
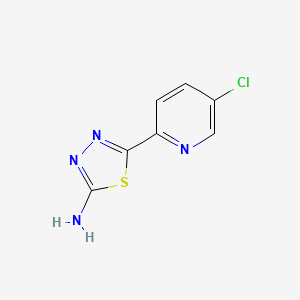
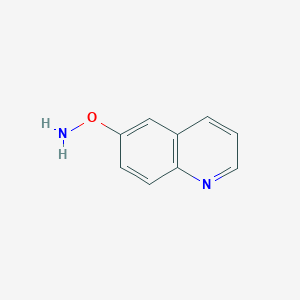
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
